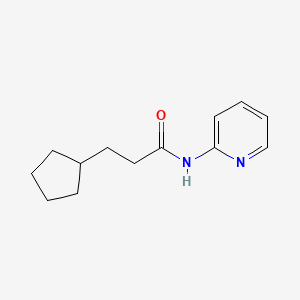
N-(3-chloro-2-methoxyphenyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methoxyphenyl)-3-nitrobenzamide (also known as GW 5074) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and is commonly used as a tool compound for studying the protein kinase signaling pathway. We will also explore future directions for research using this compound.
Mecanismo De Acción
GW 5074 is a selective inhibitor of protein kinases that belong to the Raf/MEK/ERK signaling pathway. This compound binds to the ATP-binding site of these protein kinases and prevents their activation. By inhibiting the activity of these protein kinases, GW 5074 can block the downstream signaling pathways that are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
GW 5074 has been shown to have significant biochemical and physiological effects in laboratory experiments. Inhibition of the Raf/MEK/ERK signaling pathway by GW 5074 has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to reduce the growth of tumor xenografts in animal models. In addition, GW 5074 has been shown to modulate the activity of ion channels and transporters, which may have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of GW 5074 in laboratory experiments has several advantages and limitations. One advantage is that this compound is a highly selective inhibitor of protein kinases that belong to the Raf/MEK/ERK signaling pathway. This selectivity allows researchers to study the downstream effects of inhibiting these protein kinases without affecting other signaling pathways. Another advantage is that GW 5074 has been extensively studied in laboratory experiments, which provides a wealth of information about its mechanism of action and potential applications.
One limitation of using GW 5074 is that it may have off-target effects on other protein kinases or cellular processes. This can complicate the interpretation of experimental results and may require additional experiments to confirm the specificity of the compound. Another limitation is that GW 5074 may not be suitable for all types of experiments, as its effects may depend on the specific cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research using GW 5074. One direction is to explore the potential of this compound for the treatment of cancer and other diseases that involve dysregulation of the Raf/MEK/ERK signaling pathway. Another direction is to investigate the effects of GW 5074 on ion channels and transporters, which may have implications for the treatment of neurological disorders. Additionally, further studies are needed to confirm the specificity of GW 5074 and to explore its potential off-target effects.
Métodos De Síntesis
The synthesis of GW 5074 involves the reaction of 3-chloro-2-methoxyaniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through crystallization to obtain a pure form of GW 5074.
Aplicaciones Científicas De Investigación
GW 5074 has been widely used in scientific research as a tool compound for studying the protein kinase signaling pathway. This compound has been shown to inhibit the activity of several protein kinases, including Raf-1, MEK1, and ERK1/2. These protein kinases play critical roles in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting the activity of these protein kinases, GW 5074 can be used to study the downstream effects of their inhibition on cellular processes.
Propiedades
IUPAC Name |
N-(3-chloro-2-methoxyphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-13-11(15)6-3-7-12(13)16-14(18)9-4-2-5-10(8-9)17(19)20/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXWTMOGSYCHJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine](/img/structure/B5841846.png)
![6-methoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-2-quinazolinamine](/img/structure/B5841854.png)
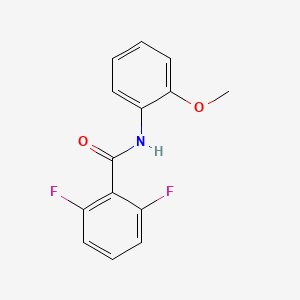
![2-[(4-ethoxyphenyl)amino]-4H-3,1-benzothiazin-4-one](/img/structure/B5841858.png)

![6-chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5841884.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-fluoro-2-methylphenyl)benzamide](/img/structure/B5841893.png)
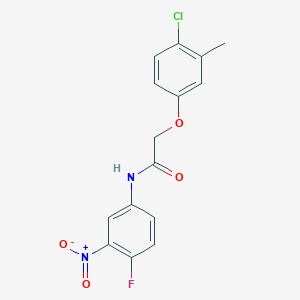
![4-{[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid](/img/structure/B5841906.png)
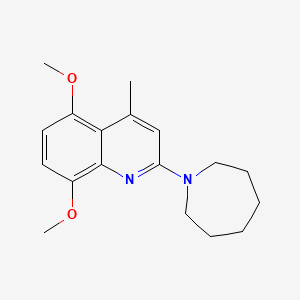
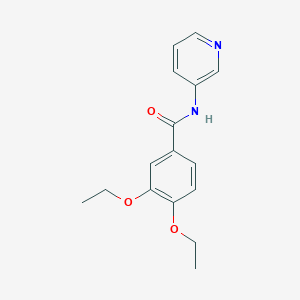
![N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5841942.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5841952.png)
